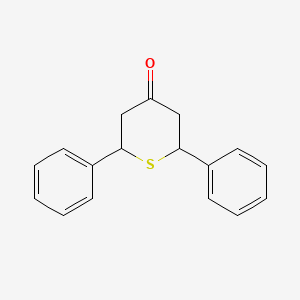

2,6-Diphenyl-tetrahydro-thiopyran-4-one

Description

BenchChem offers high-quality 2,6-Diphenyl-tetrahydro-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diphenyl-tetrahydro-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-diphenylthian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJHHCQGZVIWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958188 | |

| Record name | 2,6-Diphenylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37014-01-0 | |

| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diphenylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

An In-Depth Technical Guide to the Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diphenyl-tetrahydro-thiopyran-4-one is a pivotal heterocyclic ketone that serves as a versatile precursor in the synthesis of various biologically active molecules and functional materials. Its derivatives have shown promise in medicinal chemistry, particularly as anti-kinetoplastidal and antimalarial agents.[1][2] This guide provides a comprehensive overview of the predominant synthetic strategies for 2,6-Diphenyl-tetrahydro-thiopyran-4-one, focusing on the underlying reaction mechanisms, stereochemical control, and detailed experimental protocols. We will delve into the practical aspects of the synthesis, offering insights grounded in established chemical principles to ensure reproducibility and high yields.

Introduction: The Significance of the Tetrahydro-thiopyran-4-one Scaffold

The tetrahydro-thiopyran-4-one ring system is a valuable pharmacophore in drug discovery. The presence of the sulfur atom and the carbonyl group offers multiple points for functionalization, allowing for the generation of diverse chemical libraries. Specifically, the 2,6-diphenyl substituted variant has garnered significant attention due to its role as a key intermediate. The phenyl groups provide a scaffold that can be further modified to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the sulfide linkage can be oxidized to sulfoxides and sulfones, expanding the chemical space and biological activity of the resulting compounds.[1]

Core Synthetic Strategy: Michael Addition of a Sulfur Nucleophile to Dibenzalacetone

The most direct and widely employed method for the involves the conjugate addition of a sulfur nucleophile to dibenzalacetone (1,5-diphenyl-1,4-pentadien-3-one). This approach is efficient and typically proceeds with good yields.

Reaction Mechanism

The reaction proceeds via a double Michael addition. In the presence of a base, the sulfur source (e.g., hydrogen sulfide or a salt thereof) forms a hydrosulfide anion (HS⁻), a potent nucleophile. This anion attacks one of the β-carbons of the α,β-unsaturated ketone system in dibenzalacetone. Following this initial conjugate addition, an intramolecular Michael addition of the newly formed thiol onto the second α,β-unsaturated system occurs, leading to the cyclization and formation of the tetrahydro-thiopyran-4-one ring.

Caption: Reaction mechanism for the .

Stereochemical Considerations

The cyclization reaction creates two stereocenters at the C2 and C6 positions, leading to the possibility of cis and trans diastereomers. The ratio of these isomers can be influenced by the reaction conditions. For instance, the use of phase-transfer catalysis has been shown to provide a degree of diastereoselective control, allowing for the preferential synthesis of either the cis or trans isomer.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the .

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Dibenzalacetone | C₁₇H₁₄O | 234.29 | 10.0 g (42.7 mmol) | Commercially available |

| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 11.2 g (46.6 mmol) | Source of sulfide |

| Ethanol (95%) | C₂H₅OH | 46.07 | 200 mL | Solvent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~5 mL | For neutralization |

| Deionized Water | H₂O | 18.02 | As needed | For workup |

Synthesis Workflow

Caption: Overall workflow for the .

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (42.7 mmol) of dibenzalacetone in 200 mL of 95% ethanol. Stir until a clear solution is obtained.

-

Preparation of Sulfide Solution: In a separate beaker, dissolve 11.2 g (46.6 mmol) of sodium sulfide nonahydrate in 50 mL of deionized water.

-

Reaction Initiation: Slowly add the aqueous sodium sulfide solution to the ethanolic solution of dibenzalacetone at room temperature with vigorous stirring. The reaction mixture may turn cloudy.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Product Precipitation: Once the reaction is complete (as indicated by the consumption of the starting material), slowly add glacial acetic acid dropwise to the reaction mixture until it is slightly acidic (pH ~5-6, check with pH paper). This will cause the product to precipitate out of the solution.

-

Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid. The melting point of the purified product should be in the range of 87-90 °C.[4]

Characterization of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The structure of the synthesized compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons adjacent to the carbonyl group, the methine protons at the 2 and 6 positions, and the aromatic protons of the phenyl rings. The methylene protons typically appear as a multiplet around 3.0 ppm, and the methine protons as a multiplet around 4.5 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the phenyl rings, and the carbons of the thiopyran ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1720 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₇H₁₆OS, MW = 268.37 g/mol ).

Conclusion

The via the Michael addition of a sulfur nucleophile to dibenzalacetone is a robust and efficient method for obtaining this valuable heterocyclic building block. The procedure is straightforward and can be performed in a standard laboratory setting. The ability to control the stereochemistry and the potential for further derivatization make this compound a highly attractive target for applications in medicinal chemistry and materials science.

References

-

Delaive, E., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(21), 6649. [Link]

-

Chen, C. H., et al. (1977). An Improved Synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. Heterocycles, 7(1), 231-235. [Link]

-

Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2778. [Link]

-

Khimich, N. N., et al. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 55(1), 1-3. [Link]

-

PubChem. (n.d.). 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. National Center for Biotechnology Information. [Link]

Sources

- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

stereochemistry of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

An In-Depth Technical Guide to the Stereochemistry of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-disubstituted tetrahydro-thiopyran-4-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science. The introduction of two phenyl groups at the C2 and C6 positions creates a molecule, 2,6-diphenyl-tetrahydro-thiopyran-4-one, with rich stereochemical complexity and distinct conformational behaviors that dictate its physical properties and biological activity. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, grounded in spectroscopic analysis and conformational principles. We will delve into the synthesis of its geometric isomers, the elucidation of their three-dimensional structures using advanced analytical techniques, and the causal factors governing their conformational preferences. This document is intended to serve as an expert resource for scientists engaged in the design and development of novel therapeutics and functional materials incorporating this versatile heterocyclic core.

Foundational Principles: Stereoisomerism in the Thiopyranone Ring

The structure of 2,6-diphenyl-tetrahydro-thiopyran-4-one features two stereocenters at positions C2 and C6. This gives rise to two possible geometric isomers: a cis isomer and a trans isomer.

-

Cis Isomer : The phenyl groups are on the same face of the thiopyranone ring. This configuration results in a meso compound, which is achiral due to an internal plane of symmetry.

-

Trans Isomer : The phenyl groups are on opposite faces of the ring. This configuration exists as a pair of enantiomers (racemic mixture).

The stereochemical outcome of the synthesis and the conformational dynamics of these isomers are profoundly different, necessitating distinct analytical strategies for their characterization.

Synthesis and Stereochemical Control

The primary synthetic route to 2,6-diphenyl-tetrahydro-thiopyran-4-one involves the reaction of dibenzylideneacetone with a sulfur nucleophile, such as hydrogen sulfide or sodium sulfide. This reaction proceeds via a double Michael addition.

Caption: Synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one.

The stereoselectivity of this cyclization is a critical consideration. It has been reported that the formation of the less stable isomer can be kinetically favored, while the more stable isomer is the thermodynamic product.[1][2] Therefore, reaction conditions such as temperature, reaction time, and base can be manipulated to selectively favor one isomer over the other. The separation of the cis and trans isomers is typically achieved by fractional crystallization or column chromatography.

Conformational Analysis: A Tale of Two Isomers

The six-membered tetrahydro-thiopyran-4-one ring is not planar and, similar to cyclohexane, can adopt several conformations, including the chair, boat, and twist-boat forms. The energetic preference for a particular conformation is dictated by the minimization of steric and torsional strain, with the bulky phenyl substituents playing a decisive role.

The Cis Isomer: A Preferred Chair Conformation

For the cis-2,6-diphenyl isomer, experimental evidence from NMR spectroscopy strongly suggests that the molecule predominantly exists in a chair conformation where both phenyl groups occupy equatorial positions.[3][4] This arrangement minimizes destabilizing steric interactions, particularly the 1,3-diaxial interactions that would occur if the phenyl groups were axial.

Caption: Preferred chair conformation of the cis-isomer.

In this conformation, the molecule possesses a plane of symmetry passing through the sulfur atom and the carbonyl group, rendering it achiral (a meso compound).

The Trans Isomer: A Dynamic Equilibrium

The conformational landscape of the trans isomer is significantly more complex. A chair conformation would force one phenyl group into an equatorial position and the other into an axial position. An axial phenyl group introduces severe 1,3-diaxial steric strain with the axial protons on C3 and C5. To avoid this high-energy conformation, the trans isomer is believed to exist in a dynamic equilibrium where boat or twist-boat forms make a substantial contribution.[3][4]

Analysis of vicinal coupling constants in the NMR spectrum of derivatives of the trans-isomer suggests that boat forms can account for over 50% of the conformational population in solution.[4] This deviation from the classic chair conformation is a direct consequence of avoiding the prohibitive steric clash of an axial phenyl group.

Caption: Conformational equilibrium of the trans-isomer.

Spectroscopic Elucidation: The Key to Stereochemical Assignment

Determining the precise stereochemistry and conformation of the isomers requires a multi-faceted analytical approach, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Proton (¹H) NMR Spectroscopy

The chemical shifts and, more importantly, the proton-proton coupling constants (J-values) of the ring protons are highly sensitive to their dihedral angles, and thus to the ring's conformation.

-

For the cis isomer (equatorial phenyls): The protons at C2 and C6 are in axial positions. They exhibit a large axial-axial coupling (J ≈ 10-13 Hz) with the axial protons at C3 and C5, and a smaller axial-equatorial coupling (J ≈ 2-5 Hz) with the equatorial protons at C3 and C5.

-

For the trans isomer: Because the molecule exists as a rapid equilibrium of multiple conformations, the observed coupling constants are a weighted average. This typically results in J-values that are intermediate between true axial-axial and axial-equatorial couplings, a key diagnostic feature distinguishing it from the conformationally rigid cis isomer.

| Proton Signal | Cis Isomer (Chair) | Trans Isomer (Equilibrium) |

| H-2, H-6 | Doublet of doublets (dd) | Multiplet |

| H-3ax, H-5ax | Multiplet (large J_ax,ax) | Multiplet (averaged J) |

| H-3eq, H-5eq | Multiplet (small J_ax,eq) | Multiplet (averaged J) |

| J(H2ax, H3ax) | ~10-13 Hz | Averaged value |

| J(H2ax, H3eq) | ~2-5 Hz | Averaged value |

Advanced NMR Techniques

Two-dimensional NMR techniques provide definitive structural proof.

-

COSY (Correlation Spectroscopy): Confirms the coupling relationships between protons on adjacent carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis as it detects through-space proximity between protons. For the cis isomer, strong NOE signals are expected between the axial protons at C2/C6 and the axial protons at C3/C5. The absence of such clear-cut correlations in the trans isomer can further support a non-chair conformational equilibrium.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state structure of a molecule.[5][6][7] It has been used to confirm the chair conformation of the cis isomer and to study the crystal packing interactions.[4][5] For the trans isomer, obtaining suitable crystals can be challenging due to conformational flexibility, but when successful, it provides a definitive snapshot of the preferred conformation in the crystalline state.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful complementary tool. They can be used to:

-

Calculate the relative energies of different conformations (chair, boat, twist-boat) for both isomers.

-

Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structures.[3]

-

Visualize molecular orbitals and understand the electronic effects influencing conformational preference.

Experimental Protocols

Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

This protocol is a representative procedure and may require optimization.

-

Dissolution: Dissolve dibenzylideneacetone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Sulfur Source Addition: Add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.1 equivalents) in water to the flask. Alternatively, the ethanolic solution can be saturated with hydrogen sulfide gas in the presence of a base like sodium ethoxide.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to days. For thermodynamic control, gentle heating or prolonged reaction times may be employed.

-

Workup: Once the reaction is complete, pour the mixture into a larger volume of water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Separation: The resulting crude product, a mixture of cis and trans isomers, can be separated by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient.

Protocol for NMR-Based Stereochemical Analysis

Caption: Workflow for NMR-based stereochemical assignment.

-

Sample Preparation: Prepare a solution of the purified isomer (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

-

¹H-¹H COSY Acquisition: Run a standard COSY experiment to establish proton connectivity.

-

2D NOESY Acquisition: Acquire a NOESY spectrum with a mixing time appropriate for a molecule of this size (typically 500-800 ms) to observe key spatial correlations.

-

Data Analysis:

-

Integrate and assign all peaks in the ¹H spectrum.

-

Measure the vicinal coupling constants for the ring protons (H2-H3 and H5-H6).

-

Analyze the NOESY spectrum for cross-peaks indicating spatial proximity, paying close attention to 1,3-diaxial correlations.

-

Compare the observed data with the expected patterns for the cis-chair and trans-boat/twist conformations to make a definitive assignment.

-

Conclusion

The stereochemistry of 2,6-diphenyl-tetrahydro-thiopyran-4-one is a classic example of how substituent effects govern the conformational behavior of six-membered heterocyclic rings. The cis isomer adopts a predictable, low-energy chair conformation with diequatorial phenyl groups. In contrast, the trans isomer circumvents severe steric strain by populating non-chair conformations, resulting in a flexible structure with a complex conformational equilibrium. A thorough understanding and rigorous characterization of these stereochemical nuances, primarily through advanced NMR spectroscopy and supported by computational modeling, are indispensable for any researcher working with this scaffold in the pursuit of new drugs or materials.

References

Sources

- 1. Sci-Hub. Stereochemistry and structure in the tetrahydro-1-thio-4-pyrone and tetrahydro-4-pyrone series / Journal of the Chemical Society C: Organic, 1968 [sci-hub.sg]

- 2. Stereochemistry and structure in the tetrahydro-1-thio-4-pyrone and tetrahydro-4-pyrone series - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research on the Structure of the Tetrahydrofuran Complex of 2,4,6-Trinitro-3-Hydroxypyridine Silver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

2,6-Diphenyl-tetrahydro-thiopyran-4-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its synthesis, stereochemistry, spectroscopic profile, and chemical reactivity, with a particular focus on the scientific rationale behind its properties and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this compound.

Introduction and Molecular Architecture

2,6-Diphenyl-tetrahydro-thiopyran-4-one, also systematically named 2,6-diphenylthian-4-one, is a saturated six-membered heterocyclic compound. Its core structure consists of a thiopyran ring containing a sulfur heteroatom, a ketone functional group at the C4 position, and two phenyl substituents at the C2 and C6 positions. The presence of two stereocenters at C2 and C6 gives rise to diastereomers: cis and trans isomers, each with distinct conformations and chemical behaviors.

The primary scientific interest in this scaffold stems from its application as a prodrug. It is designed to mask the reactive Michael acceptor sites of its precursor, dibenzylideneacetone, thereby reducing cytotoxicity to mammalian cells while maintaining therapeutic efficacy against pathogens like kinetoplastids[1]. The sulfur atom is a key functional handle, as its oxidation to a sulfoxide or sulfone can trigger a β-elimination reaction, releasing the active parent compound in vivo[1][2].

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆OS | PubChem[3] |

| Molecular Weight | 268.4 g/mol | PubChem[3] |

| IUPAC Name | 2,6-diphenylthian-4-one | PubChem[3] |

| CAS Number | 37014-01-0 | PubChem[3] |

| Topological Polar Surface Area | 42.4 Ų | PubChem[3] |

| XLogP3-AA | 3.4 | PubChem[3] |

Synthesis and Stereochemical Considerations

The most common synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one involves the reaction of dibenzylideneacetone with a sulfur nucleophile, typically hydrogen sulfide. This reaction proceeds via a double Michael addition.

Causality in Synthesis: Kinetic vs. Thermodynamic Control

The formation of the thiopyranone ring from dibenzylideneacetone is a classic example of how reaction conditions can dictate stereochemical outcomes. The preparation often yields a mixture of cis and trans isomers. It has been demonstrated that the less stable cis isomer can be the kinetically favored product, while the trans isomer is the thermodynamically more stable product[2]. The choice of base, solvent, and temperature can influence the diastereomeric ratio. Phase-transfer catalysis has been developed to provide efficient and diastereoselective access to both isomers[2].

Caption: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one isomers.

Experimental Protocol: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

This protocol is a representative method for synthesizing the title compound.

-

Preparation: Dissolve dibenzylideneacetone in a suitable solvent such as ethanol or a toluene-water biphasic system if using a phase-transfer catalyst.

-

Sulfur Source: In a well-ventilated fume hood, carefully introduce a source of hydrogen sulfide. This can be generated in situ or bubbled as a gas through the solution in the presence of a base (e.g., sodium ethoxide or an amine).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the less soluble product is often visually apparent.

-

Workup: Once the reaction is complete, neutralize the mixture if necessary. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate[4].

-

Purification & Separation: The crude product, often a mixture of diastereomers, can be purified and the isomers separated by column chromatography on silica gel[4].

Conformational Analysis and Structural Elucidation

The stereochemistry of the phenyl groups profoundly impacts the conformation of the thiopyranone ring. Both cis and trans isomers predominantly adopt a chair conformation to minimize steric strain[5].

-

trans Isomer: The thermodynamically more stable trans isomer exists in a chair conformation where both large phenyl groups occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.

-

cis Isomer: The cis isomer adopts a chair conformation with one phenyl group in an axial position and the other in an equatorial position. This arrangement is sterically less favorable[5].

NMR spectroscopy is the primary tool for assigning the configuration and conformation. The coupling constants between the protons on C2/C6 and C3/C5 provide definitive evidence for the axial or equatorial orientation of the substituents[2][5].

Caption: Conformational stability of cis and trans isomers.

Spectroscopic Characterization

The distinct structural features of 2,6-diphenyl-tetrahydro-thiopyran-4-one are reflected in its spectroscopic data. The substitution of a ring carbon with sulfur induces notable shifts compared to its carbocyclic analog, 2,6-diphenylcyclohexanone[6][7].

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Protons at C2/C6 (benzylic): ~4.2-4.5 ppm. Protons at C3/C5 (adjacent to C=O): ~2.8-3.2 ppm. Aromatic Protons: ~7.2-7.5 ppm. Coupling constants (J-values) are critical for distinguishing axial vs. equatorial protons and thus cis vs. trans isomers. |

| ¹³C NMR | Carbonyl (C4): ~205-210 ppm. Benzylic Carbons (C2, C6): ~55-60 ppm. Methylene Carbons (C3, C5): ~45-50 ppm. Aromatic Carbons: ~125-140 ppm. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 268. Top Peak (Base Peak): m/z 104, corresponding to a styrene fragment. |

| Infrared (IR) Spectroscopy | Strong C=O stretch for the ketone: ~1710-1720 cm⁻¹. C-S stretching vibrations are typically weak and appear in the fingerprint region. |

Note: Exact chemical shifts can vary based on the solvent and the specific isomer.[3][6]

Chemical Reactivity and Applications

The chemical reactivity of 2,6-diphenyl-tetrahydro-thiopyran-4-one is centered around the sulfur atom and the ketone group. This reactivity is central to its function as a prodrug.

Oxidation of the Sulfur Heteroatom

The sulfide can be selectively oxidized to the corresponding sulfoxide and sulfone derivatives. This transformation is crucial for its prodrug strategy[1].

-

Sulfoxide Formation: Oxidation with one equivalent of an oxidizing agent (e.g., m-CPBA, wet bromine) yields the sulfoxide. This introduces a new chiral center at the sulfur atom, leading to the formation of additional diastereomers[1].

-

Sulfone Formation: Using an excess of a stronger oxidizing agent (e.g., peracetic acid, hydrogen peroxide) leads to the formation of the sulfone, where the sulfur atom is no longer chiral[1][8].

Prodrug Activation via β-Elimination

The S-oxides and S-sulfones are designed to be unstable under physiological conditions. They can undergo a syn-β-elimination reaction to regenerate the parent diarylideneacetone (DAA), which acts as the active Michael acceptor. This targeted release mechanism allows the less toxic prodrug to be administered, with the active, more cytotoxic compound being generated at the site of action[1][2]. This strategy has shown promise in developing anti-kinetoplastidal agents with improved selectivity indexes[1].

Caption: Prodrug activation mechanism of the thiopyranone scaffold.

Experimental Protocol: Oxidation to Sulfone

This protocol describes a general procedure for converting the sulfide to the corresponding sulfone.

-

Dissolution: Dissolve the 2,6-diphenyl-tetrahydro-thiopyran-4-one starting material in a suitable solvent like dichloromethane or ethyl acetate[1].

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add at least two equivalents of an oxidizing agent, such as 30% hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the conversion of the starting material by TLC until completion (typically several hours to overnight)[8].

-

Quenching and Workup: Carefully quench any remaining oxidant (e.g., with a saturated sodium sulfite solution). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfone can be purified by recrystallization or column chromatography.

Conclusion

2,6-Diphenyl-tetrahydro-thiopyran-4-one is a molecule with rich stereochemistry and versatile chemical reactivity. Its synthesis allows for diastereoselective control, and its conformation is well-defined, with the trans-diequatorial isomer being the most stable. The true value of this scaffold lies in the reactivity of its sulfur atom, which enables a sophisticated prodrug strategy. By masking the reactive nature of diarylideneacetones, these thiopyranones serve as promising leads in the development of safer and more selective therapeutics against parasitic diseases. This guide has provided the core chemical principles, validated protocols, and mechanistic insights necessary for researchers to effectively utilize this important heterocyclic compound.

References

-

Delaive, E., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142121, 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. PubChem. Available at: [Link]

-

Zawisza, A., et al. (2020). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules. Available at: [Link]

-

Lernoux, T., et al. (2018). Diastereoselective Synthesis of 2,6-Diaryltetrahydrothiopyran-4-ones by Phase-Transfer Catalysis. ChemInform. Available at: [Link]

-

Pala, R., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available at: [Link]

-

Sankar, C., et al. (2014). Spectral characterization and crystal structure of some 2,6-diarylthian-4-one hydrazone derivatives. Journal of Molecular Structure. Available at: [Link]

-

Chen, C. H., et al. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 619480, 2,6-Diphenylcyclohexanone. PubChem. Available at: [Link]

-

ResearchGate (n.d.). Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one... ResearchGate. Available at: [Link]

-

Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications. Available at: [Link]

Sources

- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Diphenyltetrahydro-4H-thiopyran-4-one | C17H16OS | CID 142121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the foundational starting materials and synthetic strategies for obtaining 2,6-diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone with applications in medicinal chemistry. The focus is on providing a deep understanding of the reaction mechanisms, experimental considerations, and the rationale behind the selection of precursors and reaction conditions.

Core Synthetic Strategy: The Dominance of Conjugate Addition

The most prevalent and efficient pathway to the 2,6-diphenyl-tetrahydro-thiopyran-4-one scaffold hinges on the principles of conjugate addition, specifically the Michael addition, to an α,β-unsaturated ketone. This approach offers a convergent and reliable method for constructing the six-membered thiopyran ring system.

The primary starting material for this synthesis is dibenzylideneacetone , a readily available and stable precursor. The reaction involves the addition of a sulfur nucleophile across the double bonds of dibenzylideneacetone, followed by an intramolecular cyclization to form the desired heterocyclic ketone.

A closely related alternative involves the use of dicinnamylacetone with a sulfur source, which follows a similar mechanistic pathway.

Primary Synthetic Route: From Dibenzylideneacetone to 2,6-Diphenyl-tetrahydro-thiopyran-4-one

This section details the synthesis of the target compound starting from dibenzylideneacetone.

Part 1: Synthesis of the Key Precursor - Dibenzylideneacetone

The synthesis of dibenzylideneacetone is a classic example of a Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (acetone).

Reaction Overview:

Caption: Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of Dibenzylideneacetone

This protocol is adapted from established literature procedures.[1]

-

Preparation of the Reaction Mixture: In a 250 mL Erlenmeyer flask, combine 10.6 g (0.10 mol) of benzaldehyde and 2.9 g (0.05 mol) of acetone in 100 mL of 95% ethanol.

-

Base Addition: While stirring the mixture at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction: Continue stirring vigorously for 30 minutes. A yellow precipitate of dibenzylideneacetone will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from hot ethanol to obtain pale yellow crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 90-95% | [1] |

| Melting Point | 110-112 °C | [1] |

Part 2: Cyclization to 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The core of the synthesis is the reaction of dibenzylideneacetone with a sulfur source. This proceeds via a double Michael addition of a sulfide ion to the β-carbons of the α,β-unsaturated ketone system, followed by an intramolecular cyclization.

Reaction Mechanism: A Double Michael Addition

The reaction is initiated by the nucleophilic attack of a sulfide species (e.g., from Na₂S or H₂S) on one of the electrophilic double bonds of dibenzylideneacetone. This is followed by a second intramolecular Michael addition to form the six-membered ring.

Caption: Mechanistic overview of the synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one.

Stereochemical Considerations: A Matter of Kinetics vs. Thermodynamics

The formation of 2,6-diphenyl-tetrahydro-thiopyran-4-one from dibenzylideneacetone can lead to both cis and trans isomers. Research has shown that the less stable isomer is often kinetically favored.[2] More recent developments have utilized phase-transfer catalysis to achieve high diastereoselectivity for either the cis or trans product by carefully controlling the reaction conditions, such as the sulfur source and temperature.[3]

Experimental Protocol: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The following is a general procedure based on literature descriptions.[2][3]

-

Preparation of the Sulfur Source: A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent (e.g., ethanol or a biphasic system with a phase-transfer catalyst like Aliquat 336) is prepared.

-

Reaction: Dibenzylideneacetone is added to the sulfide solution at a controlled temperature. For selective formation of the trans isomer, lower temperatures (e.g., 4 °C) with hydrogen sulfide and a phase-transfer catalyst are employed. For the cis isomer, sodium sulfide at elevated temperatures is preferred.[3]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the individual cis and trans isomers.

Quantitative Data:

| Isomer | Reaction Conditions | Diastereoselectivity | Typical Yield | Reference |

| trans | H₂S, Aliquat 336, 4 °C | High | Good | [3] |

| cis | Na₂S, elevated temperature | High | Good | [3] |

Alternative Synthetic Route: Dicinnamylacetone as a Starting Material

An alternative, though less commonly cited, approach utilizes dicinnamylacetone as the starting material.

Reaction Overview:

Caption: Synthesis from Dicinnamylacetone.

This method has been reported to yield the cis-2,6-distyryltetrahydro-thiopyran-4-one, a structurally related compound.[4] The reaction proceeds by the addition of hydrogen sulfide to the enone system of dicinnamylacetone. The general principles of this synthesis are analogous to the dibenzylideneacetone route.

Conclusion

The synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one is most effectively achieved through the conjugate addition of a sulfur nucleophile to dibenzylideneacetone. This method is robust, high-yielding, and allows for stereochemical control through the careful selection of reaction conditions. The precursor, dibenzylideneacetone, is readily prepared via a Claisen-Schmidt condensation. For researchers in drug development, the ability to selectively synthesize cis and trans isomers is of particular importance for structure-activity relationship studies. The alternative route starting from dicinnamylacetone provides an additional, albeit less explored, avenue to related thiopyranone structures.

References

-

Baxter, C. A. R., & Whiting, D. A. (1968). Stereochemistry and structure in the tetrahydro-1-thio-4-pyrone and tetrahydro-4-pyrone series. Journal of the Chemical Society C: Organic, 1174-1178. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Diastereoselective Synthesis of 2,6-Diaryltetrahydrothiopyran-4-ones by Phase-Transfer Catalysis. ChemInform, 39(32). [Link]

-

Conard, C. R., & Dolliver, M. A. (1943). Dibenzalacetone. Organic Syntheses, Coll. Vol. 2, p.167. [Link]

- El-Sawi, E. A., & Al-Sehemi, A. G. (2011). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)

-

Vedantu. (n.d.). Preparation of Dibenzal Acetone: Step-by-Step Guide. [Link]

- Arulkumaran, R., et al. (2011). Synthesis and spectral characterization of cis-2r,6c-distyryltetrahydro thiopyran-4-one and its oxime. Journal of Chemical and Pharmaceutical Research, 3(6), 834-841.

Sources

The Genesis and Stereochemical Landscape of 2,6-Diphenyl-tetrahydro-thiopyran-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone, represents a significant scaffold in medicinal and synthetic chemistry. Its rigid, chair-like conformation and the presence of two phenyl substituents provide a unique three-dimensional structure that has been explored for various applications, from fundamental stereochemical studies to the development of novel therapeutic agents. This technical guide delves into the discovery, history, and detailed synthetic methodologies of this intriguing molecule, offering insights into the experimental choices and the stereochemical nuances that define its chemistry.

Historical Perspective and Discovery

The exploration of thiopyranone chemistry dates back to the early 20th century, with foundational work on the synthesis of the parent ring system. However, the first detailed investigation into the stereochemistry and synthesis of the geometric isomers of 2,6-diphenyl-tetrahydro-thiopyran-4-one was comprehensively reported by C. A. R. Baxter and D. A. Whiting in their seminal 1968 paper published in the Journal of the Chemical Society C: Organic[1][2]. Their work laid the groundwork for understanding the conformational behavior of this substituted thiopyranone.

The primary route to this compound involves the reaction of dibenzylideneacetone with a sulfur source, a method that yields a mixture of the cis and trans isomers. Baxter and Whiting's research was pivotal in not only establishing a reliable synthetic protocol but also in elucidating the conformational preferences of the resulting isomers using nuclear magnetic resonance (NMR) spectroscopy[1].

Synthesis and Mechanistic Insights

The most common and historically significant method for the synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one is the condensation of dibenzylideneacetone with a sulfide source. This reaction proceeds via a double Michael addition.

Core Synthetic Protocol: Reaction of Dibenzylideneacetone with Sodium Sulfide

This procedure yields a mixture of the cis and trans isomers, with the kinetically favored product being the less stable isomer[1].

Experimental Protocol:

-

Reaction Setup: Dibenzylideneacetone is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Sulfide Addition: A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water is added dropwise to the stirred solution of dibenzylideneacetone at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: The reaction mixture is poured into water and the precipitated product is collected by filtration.

-

Isomer Separation: The crude product, a mixture of cis and trans isomers, can be separated by fractional crystallization or column chromatography.

Causality Behind Experimental Choices:

-

The use of a protic solvent like ethanol facilitates the dissolution of the reactants and helps to protonate the intermediate enolates.

-

The dropwise addition of the sodium sulfide solution helps to control the reaction rate and minimize side reactions.

-

The choice of separation technique depends on the relative solubility and polarity of the two isomers.

Reaction Workflow Diagram:

Caption: Synthesis of cis and trans isomers of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Stereochemistry and Conformational Analysis

The stereochemical outcome of the synthesis is a key aspect of the chemistry of 2,6-diphenyl-tetrahydro-thiopyran-4-one. The two phenyl groups can be either on the same side of the thiopyran ring (cis isomer) or on opposite sides (trans isomer).

Both isomers predominantly adopt a chair conformation to minimize steric strain.

-

cis-Isomer: In the more stable chair conformation of the cis-isomer, both phenyl groups occupy equatorial positions, which minimizes unfavorable 1,3-diaxial interactions.

-

trans-Isomer: The trans-isomer also exists in a chair conformation, with one phenyl group in an equatorial position and the other in an axial position.

The conformational preferences of these isomers were elucidated by Baxter and Whiting through detailed analysis of their ¹H NMR spectra, particularly the coupling constants of the methine protons at the C2 and C6 positions[1].

Spectroscopic Characterization

The structural elucidation of the cis and trans isomers of 2,6-diphenyl-tetrahydro-thiopyran-4-one relies on a combination of spectroscopic techniques.

| Spectroscopic Data | cis-Isomer | trans-Isomer |

| ¹H NMR (CDCl₃, δ in ppm) | Phenyl protons: multiplet; Methine protons (H-2, H-6): triplet; Methylene protons (H-3, H-5): multiplet. | Phenyl protons: multiplet; Methine protons (H-2, H-6): multiplet; Methylene protons (H-3, H-5): multiplet. |

| ¹³C NMR (CDCl₃, δ in ppm) | Carbonyl carbon (C-4): ~208 ppm; Methine carbons (C-2, C-6): ~60 ppm; Methylene carbons (C-3, C-5): ~50 ppm; Phenyl carbons: in the aromatic region. | Carbonyl carbon (C-4): ~208 ppm; Methine carbons (C-2, C-6): ~60 ppm; Methylene carbons (C-3, C-5): ~50 ppm; Phenyl carbons: in the aromatic region. |

| IR (KBr, cm⁻¹) | C=O stretching: ~1710 cm⁻¹; C-S stretching: ~690 cm⁻¹. | C=O stretching: ~1710 cm⁻¹; C-S stretching: ~690 cm⁻¹. |

| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at 268.4.[3] | Molecular ion peak (M⁺) at 268.4.[3] |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The data presented here are approximate values based on available information.

Derivatives and Biological Significance

The 2,6-diaryl-tetrahydro-thiopyran-4-one scaffold has been identified as a promising template for the development of antiparasitic agents.[4] Specifically, derivatives of this core structure have shown activity against kinetoplastids, a group of protozoan parasites that cause diseases such as leishmaniasis and trypanosomiasis.[4]

The proposed mechanism of action involves the in vivo oxidation of the sulfide to a sulfoxide or sulfone, which can then act as a Michael acceptor, interfering with critical biological processes within the parasite.[4] While the biological activity of 2,6-diphenyl-tetrahydro-thiopyran-4-one itself is not extensively documented, its role as a foundational structure for more complex and biologically active derivatives is of significant interest to medicinal chemists.

Conclusion

The discovery and study of 2,6-diphenyl-tetrahydro-thiopyran-4-one have provided valuable insights into the stereochemistry and conformational analysis of six-membered heterocyclic systems. The synthetic route established by Baxter and Whiting remains a fundamental method for accessing this scaffold. The potential of its derivatives as antiparasitic agents underscores the continued relevance of this molecule in the field of drug discovery. This technical guide provides a comprehensive overview of the historical context, synthesis, and key characteristics of this important heterocyclic compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- Baxter, C. A. R., & Whiting, D. A. (1968). Stereochemistry and structure in the tetrahydro-1-thio-4-pyrone and tetrahydro-4-pyrone series. Journal of the Chemical Society C: Organic, 1174-1178.

-

PubChem. (n.d.). 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. Retrieved from [Link]

-

Lemaire, M., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(16), 4987. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Diphenyltetrahydro-4H-thiopyran-4-one | C17H16OS | CID 142121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 2,6-Diphenyl-tetrahydro-thiopyran-4-one: Structure, Spectroscopy, and Bioactivity Potential

This technical guide provides a comprehensive exploration of 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone of significant interest in medicinal chemistry. We will delve into the molecule's structural nuances, spectroscopic signatures, and potential as a therapeutic agent, all through the lens of modern computational chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage theoretical studies to accelerate their research endeavors.

Introduction: The Significance of the Thiopyranone Scaffold

The tetrahydro-thiopyran-4-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The inclusion of a sulfur atom in the six-membered ring, along with aryl substituents, imparts unique stereoelectronic properties that influence both the molecule's physical characteristics and its interactions with biological targets. Specifically, 2,6-Diphenyl-tetrahydro-thiopyran-4-one and its derivatives have been investigated for their potential anti-kinetoplastidal, antimalarial, and trypanocidal activities.[1][2] Often, these molecules are designed as prodrugs to reduce the toxicity of parent compounds.[1][2] Understanding the three-dimensional structure and electronic landscape of this molecule is paramount to elucidating its mechanism of action and designing more potent and selective analogues.

Section 1: Molecular Geometry and Conformational Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a six-membered heterocyclic ring like that in 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a variety of conformations such as chair, boat, and twist-boat are possible.[3] The preferred conformation is dictated by the steric and electronic effects of its substituents.

The Dominant Chair Conformation

X-ray crystallographic studies of related 2,6-diphenyl substituted heterocyclic ketones have revealed a preference for a slightly distorted chair conformation where the bulky phenyl substituents occupy equatorial positions to minimize steric hindrance.[3][4][5] This arrangement is the most thermodynamically stable.

Theoretical Validation of Conformational Preferences

Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the conformational energy landscape of a molecule. By performing a potential energy surface scan, we can identify and rank the stability of all possible conformers.

A typical workflow for this analysis involves:

-

Initial Structure Generation: Build the cis and trans isomers of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

-

Conformational Search: Employ a conformational search algorithm to generate a wide range of possible chair, boat, and twist-boat conformations.

-

Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][7]

-

Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.

This analysis invariably confirms that the chair conformation with diequatorial phenyl groups is the global minimum on the potential energy surface.

Section 2: A Synergistic Approach to Spectroscopic Characterization

Theoretical calculations provide a powerful means to predict and interpret experimental spectra, offering a deeper understanding of the molecule's electronic structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structure elucidation. Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for this purpose.[8]

Table 1: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C=O | ~205 | ~204 |

| C2/C6 | ~60 | ~59 |

| C3/C5 | ~45 | ~44 |

| Phenyl-C1 | ~140 | ~139 |

| Phenyl-C2/C6 | ~129 | ~128 |

| Phenyl-C3/C5 | ~128 | ~127 |

| Phenyl-C4 | ~127 | ~126 |

Note: These are representative values. Actual values may vary based on solvent and experimental conditions.

The strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment.

Vibrational (Infrared and Raman) Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy.[9] A key application is the identification of characteristic functional group vibrations. For 2,6-Diphenyl-tetrahydro-thiopyran-4-one, the most prominent vibrational mode is the C=O stretch of the ketone, which is expected to appear in the range of 1700-1720 cm⁻¹. Theoretical calculations can also help to assign the complex fingerprint region of the spectrum, which is rich in C-C and C-H bending and stretching modes.

Section 3: A Practical Workflow for In Silico Analysis

To ensure robust and reproducible results, a standardized computational workflow is essential. The following protocol outlines the key steps for a comprehensive theoretical study of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Step-by-Step Computational Protocol

-

Structure Preparation:

-

Draw the 3D structure of the molecule using a molecular editor.

-

Perform an initial geometry optimization using a fast, lower-level method (e.g., molecular mechanics).

-

-

DFT Geometry Optimization:

-

Select a reliable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common choice that balances accuracy and computational cost for organic molecules.[6][7]

-

Perform a full geometry optimization without any constraints.

-

Verify that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

Spectroscopic Property Calculation:

-

NMR: Use the optimized geometry to calculate NMR chemical shifts using the GIAO method.

-

IR/Raman: The frequency calculation from the previous step will provide the necessary data for generating the theoretical IR and Raman spectra.

-

UV-Vis: Employ Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectrum and identify the nature of the electronic transitions (e.g., n→π, π→π).[8]

-

-

Analysis and Visualization:

-

Compare the calculated data with experimental results.

-

Visualize the molecular orbitals, vibrational modes, and electrostatic potential to gain further insights.

-

Caption: A generalized workflow for theoretical analysis.

Section 4: Electronic Properties and Reactivity Insights

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity.[10] A smaller gap suggests higher reactivity.

For 2,6-Diphenyl-tetrahydro-thiopyran-4-one, the HOMO is typically localized on the sulfur atom and the phenyl rings, while the LUMO is centered on the carbonyl group. This suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack at the sulfur and phenyl rings.

Caption: Conceptual depiction of HOMO-LUMO energy levels.

Section 5: Exploring Bioactivity with Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as 2,6-Diphenyl-tetrahydro-thiopyran-4-one, might bind to the active site of a target protein.[12][13]

A Hypothetical Docking Scenario

Given the known anti-inflammatory properties of some heterocyclic compounds, a plausible target for 2,6-Diphenyl-tetrahydro-thiopyran-4-one could be the Cyclooxygenase-2 (COX-2) enzyme.[12][13] A molecular docking study would involve:

-

Preparation of the Ligand: The 3D structure of 2,6-Diphenyl-tetrahydro-thiopyran-4-one, optimized using DFT, would be prepared for docking.

-

Preparation of the Receptor: The crystal structure of the COX-2 enzyme would be obtained from the Protein Data Bank (PDB).

-

Docking Simulation: A docking program (e.g., AutoDock Vina) would be used to predict the binding mode and affinity of the ligand to the enzyme's active site.[11]

-

Analysis of Results: The predicted binding poses would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

The results of such a study could provide valuable insights into the potential mechanism of action and guide the design of new analogues with improved potency.

Caption: A simplified overview of the molecular docking process.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the structure, properties, and potential bioactivity of 2,6-Diphenyl-tetrahydro-thiopyran-4-one. By integrating DFT calculations for conformational analysis and spectroscopic prediction with molecular docking for bioactivity screening, researchers can gain deep insights that accelerate the drug discovery and development process. This synergistic approach, combining theoretical predictions with experimental validation, represents the state-of-the-art in modern chemical research.

References

-

Delaude, C., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(16), 4985. [Link]

-

Asghar, N., et al. (2009). 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(3), o463. [Link]

-

National Center for Biotechnology Information (n.d.). 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. PubChem Compound Database. [Link]

-

Jana, S., et al. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 56(11), 1361-1363. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]

-

Hossain, A., et al. (2022). Density Functional Theory studies on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives for opto-n. Engineered Science, 19, 1-12. [Link]

-

Mousavi-Ebadi, M., et al. (2021). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 11(48), 30233-30255. [Link]

-

Delaude, C., et al. (2021). Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one S-oxides. ResearchGate. [Link]

-

Kolosov, M. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Chemistry of Heterocyclic Compounds, 54(6), 624-630. [Link]

-

Narasimhamurthy, T., et al. (2000). 2,6-Diphenylthiapyran-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 56(7), 870-871. [Link]

-

Zhang, Y., et al. (2022). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. ACS Omega, 7(5), 4499-4509. [Link]

-

Gebreab, Z., & Tadesse, S. (2008). DFT calculations on 1,4-dithiine and S-oxygenated derivatives. Bulletin of the Chemical Society of Ethiopia, 22(3), 465-468. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed, 40143114. [Link]

-

Tumaa, S. J., & AL-Saidi, S. F. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 49-56. [Link]

-

Shanthakumar, S., & S., S. (2021). molecular docking studies of some 4h -1 -benzopyran- 4 -one derivatives. World Journal of Pharmaceutical Research, 10(4), 1146-1154. [Link]

-

Zhang, Y., et al. (2017). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 22(11), 1933. [Link]

-

Willans, C. E., et al. (2020). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank, 2020(3), M1149. [Link]

-

Lakshmanan, K., et al. (2020). Molecular docking studies and synthesis of a new class of chroman-4-one fused 1,3,4-thiadiazole derivatives and evaluation for their anticancer potential. Journal of the Iranian Chemical Society, 17(4), 935-946. [Link]

-

Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 20974-20986. [Link]

-

Narasimhamurthy, T., et al. (2000). 2,6-Diphenylthiapyran-4-one. ResearchGate. [Link]

-

Le, D. N., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 240-247. [Link]

-

Pourabdi, A., et al. (2016). Theoretical investigation of vinylogous anomeric effect on 4-halo-4-H-pyran and 4-halo-4-H-thiopyran molecules. Journal of Sulfur Chemistry, 37(6), 633-643. [Link]

Sources

- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. <b>DFT calculations on 1,4-dithiine and S-oxygenated derivatives</b> | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. espublisher.com [espublisher.com]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Diastereoselective Synthesis of 2,6-Diaryltetrahydrothiopyran-4-ones

Abstract

This in-depth technical guide provides a comprehensive overview of the diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the strategic importance of this scaffold, explore the nuances of diastereoselective synthesis with a focus on phase-transfer catalysis, provide detailed, reproducible experimental protocols for accessing both cis and trans isomers, and present a comparative analysis of yields and diastereoselectivities.

Introduction: The Significance of the 2,6-Diaryltetrahydrothiopyran-4-one Scaffold

The tetrahydrothiopyran-4-one core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The incorporation of aryl substituents at the 2 and 6 positions, in particular, has led to the discovery of compounds with potential applications as anti-kinetoplastidal, antimalarial, antibacterial, and antifungal agents. Furthermore, certain 2,6-disubstituted thiopyran-4-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways, making them attractive targets for cancer therapy.

The stereochemistry of the two aryl groups, being either cis or trans to each other, can significantly influence the biological activity and pharmacokinetic properties of these molecules. Therefore, the ability to selectively synthesize specific diastereomers is of paramount importance for structure-activity relationship (SAR) studies and the development of effective therapeutic agents. This guide will focus on the key methodologies that enable such stereocontrol.

Strategic Approach to Diastereoselective Synthesis: The Power of Phase-Transfer Catalysis

The most versatile and widely employed method for the diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones involves the conjugate addition of a sulfur nucleophile to a diarylideneacetone precursor. The diastereochemical outcome of this reaction can be effectively controlled by judiciously choosing the reaction conditions, particularly the sulfur source, temperature, and the use of a phase-transfer catalyst.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, usually a quaternary ammonium salt, transports a reactant (in this case, the hydrosulfide or sulfide anion) from the aqueous phase to the organic phase where the diarylideneacetone is dissolved, thereby accelerating the reaction. Crucially, the nature of the catalyst and the reaction conditions can influence the stereochemical course of the reaction, leading to the preferential formation of either the cis or trans diastereomer.

General Synthetic Workflow

The overall synthetic strategy is a one-pot reaction that proceeds through a tandem Michael addition-cyclization sequence. The diarylideneacetone, dissolved in an organic solvent, is reacted with a sulfur source in an aqueous solution in the presence of a phase-transfer catalyst.

Caption: General workflow for the diastereoselective synthesis.

Mechanistic Insights into Diastereoselection

The diastereoselectivity of the reaction is a result of kinetic versus thermodynamic control, influenced by the reaction conditions.

-

Formation of the trans-Isomer (Kinetic Control): At lower temperatures (e.g., 4 °C) and using sodium hydrosulfide (NaSH) as the sulfur source with a phase-transfer catalyst like Aliquat 336, the reaction is under kinetic control. The initial Michael addition of the hydrosulfide anion to one of the double bonds of the diarylideneacetone is followed by a rapid intramolecular cyclization. The transition state leading to the trans product is sterically less hindered and therefore energetically favored, leading to the trans isomer as the major product.

-

Formation of the cis-Isomer (Thermodynamic Control): At higher temperatures and with sodium sulfide (Na₂S) as the sulfur source, the reaction shifts towards thermodynamic control. While the trans isomer may still form initially, the increased thermal energy allows for a retro-Michael reaction and subsequent re-cyclization. The cis isomer, in which the two bulky aryl groups can adopt a more stable diequatorial conformation in the chair-like transition state, is the thermodynamically more stable product and therefore predominates at equilibrium.

Caption: Mechanism of diastereoselection in the synthesis.

Experimental Protocols

The following protocols are provided as a guide for the diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones. These should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for the Synthesis of Diarylidenacetone Precursors

The diarylideneacetone starting materials can be readily synthesized via a Claisen-Schmidt condensation of the corresponding aromatic aldehyde with acetone in the presence of a base, such as sodium hydroxide.

Diastereoselective Synthesis of trans-2,6-Diaryltetrahydrothiopyran-4-ones

This protocol is optimized for the synthesis of the trans diastereomer.

Materials:

-

Diarylideneacetone (1.0 equiv)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O) (1.2 equiv)

-

Aliquat® 336 (0.1 equiv)

-

Methyl tert-butyl ether (MTBE)

-

Phosphate buffer (pH 7)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the diarylideneacetone and dissolve it in MTBE.

-

In a separate flask, prepare a solution of sodium hydrosulfide hydrate in the phosphate buffer.

-

Combine the two solutions in the reaction flask and add Aliquat® 336.

-

Cool the reaction mixture to 4 °C in an ice bath and stir vigorously for the time indicated by TLC analysis (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with MTBE and water.

-

Separate the organic layer, and extract the aqueous layer with MTBE (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure trans-2,6-diaryltetrahydrothiopyran-4-one.

Diastereoselective Synthesis of cis-2,6-Diaryltetrahydrothiopyran-4-ones

This protocol is optimized for the synthesis of the cis diastereomer.

Materials:

-

Diarylideneacetone (1.0 equiv)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 equiv)

-

Aliquat® 336 (0.1 equiv)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the diarylideneacetone and dissolve it in MTBE.

-

In a separate flask, prepare a solution of sodium sulfide nonahydrate in water.

-

Combine the two solutions in the reaction flask and add Aliquat® 336.

-

Heat the reaction mixture to reflux (approximately 55-60 °C) and stir vigorously for the time indicated by TLC analysis (typically 4-6 hours).

-

Upon completion, cool the reaction mixture to room temperature and dilute with MTBE and water.

-

Separate the organic layer, and extract the aqueous layer with MTBE (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure cis-2,6-diaryltetrahydrothiopyran-4-one.

Data Presentation: Yields and Diastereoselectivities

The following table summarizes the typical yields and diastereomeric ratios (d.r.) for the synthesis of various 2,6-diaryltetrahydrothiopyran-4-ones using the protocols described above.

| Entry | Ar | Method | Yield (%) | d.r. (cis:trans) |

| 1 | Phenyl | trans-selective | 95 | >1:99 |

| 2 | Phenyl | cis-selective | 92 | >99:1 |

| 3 | 4-Chlorophenyl | trans-selective | 93 | 2:98 |

| 4 | 4-Chlorophenyl | cis-selective | 90 | 98:2 |

| 5 | 4-Methoxyphenyl | trans-selective | 96 | 3:97 |

| 6 | 4-Methoxyphenyl | cis-selective | 94 | >99:1 |

| 7 | 2-Thienyl | trans-selective | 88 | 5:95 |

| 8 | 2-Thienyl | cis-selective | 85 | 96:4 |

Characterization and Conformational Analysis

The stereochemistry of the synthesized 2,6-diaryltetrahydrothiopyran-4-ones can be unambiguously determined using ¹H NMR spectroscopy. The key diagnostic signals are the coupling constants between the protons at the C2, C3, C5, and C6 positions.

-

cis-Isomers: In the chair conformation, the two aryl groups at C2 and C6 are in equatorial positions. This results in smaller axial-equatorial and equatorial-equatorial coupling constants for the protons at C2 and C6 with the adjacent methylene protons.

-

trans-Isomers: The trans isomers exist in a chair conformation with one aryl group in an axial position and the other in an equatorial position. This leads to larger axial-axial coupling constants for the proton on the carbon bearing the axial aryl group.

Conclusion

The diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones is a well-established and highly efficient process that can be readily controlled through the application of phase-transfer catalysis. By carefully selecting the sulfur source and reaction temperature, researchers can access both the cis and trans diastereomers in high yields and with excellent diastereoselectivity. This stereocontrol is crucial for the exploration of the structure-activity relationships of this important class of biologically active molecules, paving the way for the development of novel therapeutics.

References

-

Gendron, T., et al. (2015). Diastereoselective Synthesis of 2,6-Diaryltetrahydrothiopyran-4-ones by Phase-Transfer Catalysis. European Journal of Organic Chemistry, 2015(10), 2214-2224. [Link]

-

Gendron, T., et al. (2016). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 21(4), 503. [Link]

-

Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer Science & Business Media. [Link]

An In-Depth Technical Guide to 2,6-Diphenyl-tetrahydro-thiopyran-4-one